molecular formula C8H10BF2NO2 B14774928 (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid

(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid

Cat. No.: B14774928
M. Wt: 200.98 g/mol
InChI Key: QIYNHMRYRLEBDC-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with dimethylamino and difluoro groups. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often utilize automated systems to control reaction parameters and ensure consistent product quality .

Scientific Research Applications

Chemistry: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid is extensively used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the synthesis of biaryl compounds .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and sensors for carbohydrates. The unique properties of this compound make it a potential candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .

Properties

Molecular Formula

C8H10BF2NO2

Molecular Weight

200.98 g/mol

IUPAC Name

[4-(dimethylamino)-2,6-difluorophenyl]boronic acid

InChI

InChI=1S/C8H10BF2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4,13-14H,1-2H3

InChI Key

QIYNHMRYRLEBDC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)N(C)C)F)(O)O

Origin of Product

United States

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